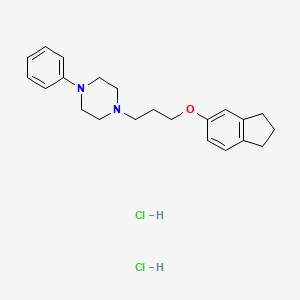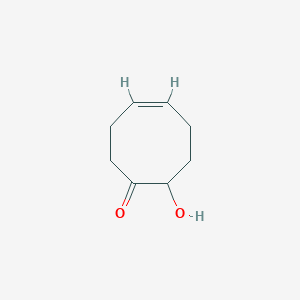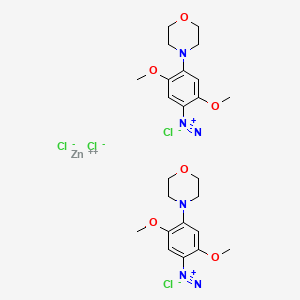
zinc;2,5-dimethoxy-4-morpholin-4-ylbenzenediazonium;tetrachloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc;2,5-dimethoxy-4-morpholin-4-ylbenzenediazonium;tetrachloride is a complex chemical compound with the molecular formula C_8H_14O_6. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
The synthesis of zinc;2,5-dimethoxy-4-morpholin-4-ylbenzenediazonium;tetrachloride involves several stepsThe reaction conditions typically involve controlled temperatures and specific pH levels to ensure the stability of the diazonium compound .
Analyse Chemischer Reaktionen
Zinc;2,5-dimethoxy-4-morpholin-4-ylbenzenediazonium;tetrachloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form amines or other reduced forms.
Wissenschaftliche Forschungsanwendungen
Zinc;2,5-dimethoxy-4-morpholin-4-ylbenzenediazonium;tetrachloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of zinc;2,5-dimethoxy-4-morpholin-4-ylbenzenediazonium;tetrachloride involves its interaction with specific molecular targets. The diazonium group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The pathways involved in its action include the inhibition of enzyme activity and disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Zinc;2,5-dimethoxy-4-morpholin-4-ylbenzenediazonium;tetrachloride can be compared with other similar compounds such as:
Zinc;2,5-dibutoxy-4-morpholin-4-ylbenzenediazonium;tetrachloride: This compound has similar structural features but different substituents, leading to variations in its chemical and biological properties.
Zinc;2,5-dimethoxy-4-morpholin-4-ylbenzenediazonium;chloride: This compound differs in the anionic part, which can affect its solubility and reactivity.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and properties.
Eigenschaften
CAS-Nummer |
52593-56-3 |
|---|---|
Molekularformel |
C24H32Cl4N6O6Zn |
Molekulargewicht |
707.7 g/mol |
IUPAC-Name |
zinc;2,5-dimethoxy-4-morpholin-4-ylbenzenediazonium;tetrachloride |
InChI |
InChI=1S/2C12H16N3O3.4ClH.Zn/c2*1-16-11-8-10(15-3-5-18-6-4-15)12(17-2)7-9(11)14-13;;;;;/h2*7-8H,3-6H2,1-2H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChI-Schlüssel |
JJWMNEYXBFVLAP-UHFFFAOYSA-J |
Kanonische SMILES |
COC1=CC(=C(C=C1[N+]#N)OC)N2CCOCC2.COC1=CC(=C(C=C1[N+]#N)OC)N2CCOCC2.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(Hydroxymethyl)phenyl]ethane-1,2-diol](/img/structure/B14157366.png)
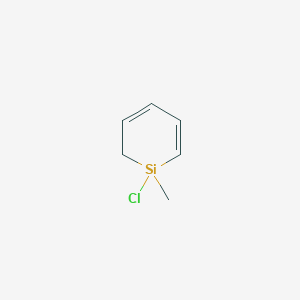
![2-Butyl-4-methyl-5-[2-(6-methylpyridin-3-yl)ethyl]-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B14157375.png)
![7-[4-(4-Fluorophenyl)piperazin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14157376.png)

methanone](/img/structure/B14157386.png)
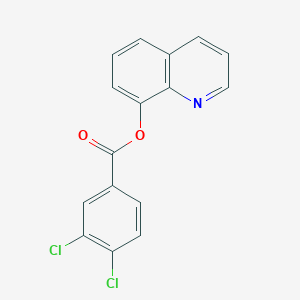
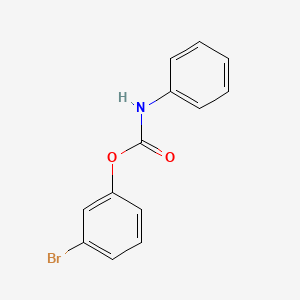
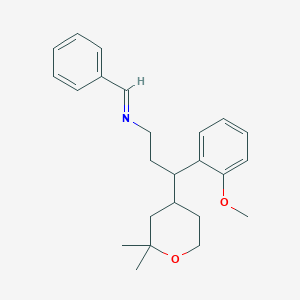
![methyl [(4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B14157425.png)
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide](/img/structure/B14157427.png)
